



# **Application Notes and Protocols for In Vivo Imaging to Assess Seladelpar Efficacy**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Seladelpar** (trade name Livdelzi®) is a first-in-class, selective peroxisome proliferator-activated receptor delta (PPAR- $\delta$ ) agonist.[1][2] It has been granted accelerated approval for the treatment of primary biliary cholangitis (PBC), a chronic, autoimmune cholestatic liver disease characterized by progressive destruction of small bile ducts, leading to cholestasis, inflammation, and fibrosis.[3] The therapeutic effects of **Seladelpar** are primarily attributed to its ability to inhibit bile acid synthesis and reduce inflammation.[1][2]

Assessing the efficacy of therapeutic agents like **Seladelpar** in vivo is crucial for both preclinical and clinical development. While biochemical markers (e.g., alkaline phosphatase, bilirubin) and patient-reported outcomes (e.g., pruritus) are primary endpoints in clinical trials, in vivo imaging techniques offer a non-invasive means to visualize and quantify the structural and functional changes in the liver in response to treatment. These imaging modalities can provide valuable insights into the drug's impact on liver fibrosis, inflammation, and metabolic activity, complementing traditional clinical endpoints.

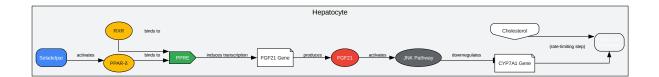
These application notes provide an overview of relevant in vivo imaging techniques and detailed protocols for their use in assessing the efficacy of **Seladelpar** in the context of liver diseases such as PBC.

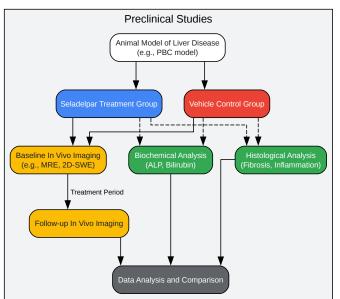


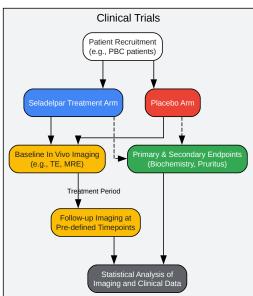
## **Seladelpar Mechanism of Action**

**Seladelpar** is a potent and selective agonist of the PPAR- $\delta$  receptor, which is a nuclear receptor expressed in various liver cell types, including hepatocytes, cholangiocytes, Kupffer cells, and stellate cells. The activation of PPAR- $\delta$  by **Seladelpar** initiates a signaling cascade that leads to the inhibition of bile acid synthesis. This is mediated through the induction of Fibroblast Growth Factor 21 (FGF21), which subsequently downregulates the expression of Cholesterol 7 $\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. By reducing the production of bile acids, **Seladelpar** helps to alleviate the cholestatic liver injury characteristic of PBC. Additionally, PPAR- $\delta$  activation has been shown to have anti-inflammatory effects.









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## References

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